molecular formula C20H22N2O4S B2453753 N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE CAS No. 862741-70-6

N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE

Cat. No.: B2453753
CAS No.: 862741-70-6
M. Wt: 386.47
InChI Key: OFPMGOAUEGYRSY-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-14-4-8-16(9-5-14)18-22-20(19(26-18)21-12-13-25-3)27(23,24)17-10-6-15(2)7-11-17/h4-11,21H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPMGOAUEGYRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCOC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the oxazole ring using sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxyethyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include sulfides or thiols.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYETHYL)-4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE: can be compared with other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2-Methoxyethyl)-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine, commonly referred to as D206-0178, is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C20H22N2O5S3
  • Molecular Weight : 466.6 g/mol
  • LogP : 4.388 (indicating high lipophilicity)
  • Water Solubility : LogSw = -4.23 (poorly soluble in water)

D206-0178 exhibits biological activity primarily through the inhibition of specific enzymes and interaction with cellular pathways. The compound is part of screening libraries targeting protein arginine methyltransferases, which are crucial in regulating gene expression and protein function.

Antitumor Activity

In vitro studies have demonstrated that D206-0178 possesses significant antitumor properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Case Study : A study conducted on several tumor cell lines indicated that D206-0178 exhibited cytotoxic effects comparable to established chemotherapeutic agents. The compound showed a GI50 (the concentration required to inhibit cell growth by 50%) value lower than 10 µM across multiple assays, indicating potent antitumor activity.

Antimicrobial Activity

D206-0178 has also been evaluated for its antimicrobial properties. Preliminary tests suggest it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

  • Research Findings : In a comparative study with known antibiotics, D206-0178 demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) suggesting potential as a new antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure of D206-0178 plays a critical role in its biological activity. The presence of the methoxyethyl group and the sulfonyl moiety contributes to its lipophilicity and binding affinity to target proteins.

Structural Feature Impact on Activity
Methoxyethyl GroupEnhances solubility and membrane permeability
Sulfonyl MoietyIncreases binding affinity to target enzymes
Aromatic RingsContributes to π-stacking interactions with biomolecules

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